2-(4-(Isopropylthio)phenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the reactants, products, and conditions of the reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Synthesis and Biological Activity
Research in the field of chemical synthesis and biological activity of compounds with similar structural motifs to our compound of interest shows promising directions. For instance, derivatives of thiadiazole and quinoline have been synthesized and explored for their antimicrobial and antituberculosis activities, showing significant potential in drug discovery against infectious diseases (Selvam Chitra et al., 2011). Similarly, compounds with morpholine groups have been investigated for their roles in enhancing polymerization processes, indicating applications in materials science and coatings technology (N. Arsu et al., 2009).
Anticancer and Antiviral Applications
The synthesis of morpholine derivatives has also been linked to anticancer and antiviral applications. For example, N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been identified as inhibitors of HIV-1 replication, showcasing the potential of morpholine derivatives in developing antiviral drugs (Zhiping Che et al., 2015). Another study highlighted the design and synthesis of novel series of thiophene derivatives with anti-inflammatory activity, where the morpholine ring was part of the molecular structure, suggesting potential in creating new anti-inflammatory agents (M. H. Helal et al., 2015).
Chemical Synthesis and Mechanistic Studies
On a more fundamental level, research into the synthesis and mechanism of reactions involving similar compounds provides insights into the versatility of these chemical structures in synthetic chemistry. The regioselective synthesis and study of isopropylthio and phenylthio succinic acid derivatives, for instance, offer valuable information on the mass spectrometric behavior of such compounds under electron impact ionization, which could be crucial for analytical and synthetic applications (J. Xu et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S2/c1-17(2)27-20-6-4-18(5-7-20)14-21(24)23-8-3-13-26-16-19(23)15-22-9-11-25-12-10-22/h4-7,17,19H,3,8-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFYSNDLIZPGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCSCC2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Isopropylthio)phenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone |
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